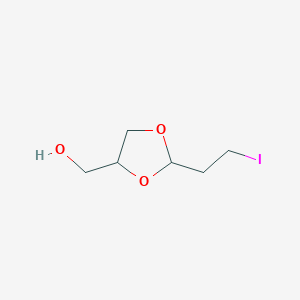
Tetrahydrofurfuryl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofurfuryl palmitate (THFP) is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. THFP is a derivative of furfuryl alcohol and palmitic acid. It is a colorless to pale yellow liquid that is soluble in most organic solvents. THFP has been studied for its use in cosmetics, as a lubricant, and as a potential drug delivery system.
Mécanisme D'action
The mechanism of action of Tetrahydrofurfuryl palmitate is not fully understood. However, it is believed that this compound may enhance the permeability of cell membranes, allowing for improved drug delivery. Additionally, this compound may have antioxidant properties, which could contribute to its potential use in cosmetics.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in cosmetics and other applications. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tetrahydrofurfuryl palmitate is its ability to enhance the solubility and bioavailability of certain drugs. However, this compound may not be suitable for all drug delivery applications, as it may not be compatible with certain drugs or formulations. Additionally, this compound may have limited stability under certain conditions, which could impact its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on Tetrahydrofurfuryl palmitate. One area of interest is the use of this compound as a drug delivery system for poorly soluble drugs. Additionally, this compound may have potential applications in the development of new cosmetics and personal care products. Further research is needed to fully understand the potential of this compound in these and other areas.
Méthodes De Synthèse
Tetrahydrofurfuryl palmitate can be synthesized through the esterification of furfuryl alcohol and palmitic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Tetrahydrofurfuryl palmitate has been studied for its potential applications in cosmetics, particularly as an emollient and skin conditioning agent. It has also been studied for its use as a lubricant in various industrial applications. Additionally, this compound has been investigated as a potential drug delivery system due to its ability to enhance the solubility and bioavailability of certain drugs.
Propriétés
Numéro CAS |
105-26-0 |
|---|---|
Formule moléculaire |
C21H40O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl hexadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h20H,2-19H2,1H3 |
Clé InChI |
CUKYEOCBCKJPPB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Autres numéros CAS |
105-26-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)




![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)







